2,3-Bis(chloromethyl)pyrazine

Description

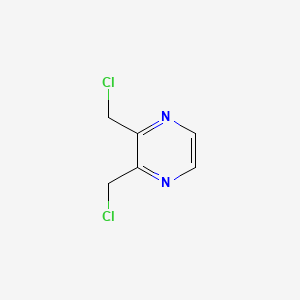

Structure

3D Structure

Properties

IUPAC Name |

2,3-bis(chloromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c7-3-5-6(4-8)10-2-1-9-5/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMYJOYXMZNZFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60529404 | |

| Record name | 2,3-Bis(chloromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60529404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51043-75-5 | |

| Record name | 2,3-Bis(chloromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60529404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Bis(chloromethyl)pyrazine

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-bis(chloromethyl)pyrazine, a key building block for researchers, scientists, and professionals in drug development. The document details a plausible and accessible synthetic route, outlines expected analytical data, and presents workflows for its preparation and characterization.

Synthesis of this compound

The synthesis of this compound is most practically achieved through a two-step process. The first step involves the synthesis of the precursor, 2,3-dimethylpyrazine, followed by the free-radical chlorination of the methyl groups.

Step 1: Synthesis of 2,3-Dimethylpyrazine

The synthesis of 2,3-dimethylpyrazine is accomplished via the condensation reaction between ethylenediamine and diacetyl (2,3-butanedione). This reaction proceeds through the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve ethylenediamine in a suitable solvent such as diethyl ether or ethanol. Cool the flask in an ice bath to 0°C.

-

Addition of Diacetyl: Slowly add a solution of diacetyl in the same solvent to the cooled ethylenediamine solution dropwise with continuous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products. A white precipitate may form during this addition.[1]

-

Formation of Dihydropyrazine: After the complete addition of diacetyl, allow the reaction mixture to stir at room temperature for a specified period, followed by refluxing for approximately 30 minutes to ensure the completion of the condensation to form 2,3-dimethyl-5,6-dihydropyrazine.[1]

-

Oxidation: The dihydropyrazine intermediate is then oxidized to 2,3-dimethylpyrazine. This can be achieved by adding an oxidizing agent, such as potassium hydroxide and a metal oxide catalyst, and refluxing for an extended period (e.g., 18 hours).[2] Alternatively, other oxidizing agents like ferricyanide can be employed.

-

Work-up and Purification: After cooling the reaction mixture, the catalyst is filtered off. The solvent is removed by distillation. The residue is then extracted with an organic solvent like diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude 2,3-dimethylpyrazine can be purified by fractional distillation under reduced pressure.

Step 2: Free-Radical Chlorination of 2,3-Dimethylpyrazine

The conversion of 2,3-dimethylpyrazine to this compound is achieved through a free-radical chlorination of the methyl groups. N-Chlorosuccinimide (NCS) is a suitable reagent for this transformation, typically in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) and under irradiation with UV light or heat.[3]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a light source (if using photo-initiation), dissolve 2,3-dimethylpyrazine in a dry, inert solvent like carbon tetrachloride (CCl₄) or benzene.

-

Addition of Reagents: Add N-chlorosuccinimide (2.2 equivalents to chlorinate both methyl groups) and a catalytic amount of a radical initiator (e.g., AIBN or BPO) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux or irradiate with a UV lamp to initiate the radical chain reaction. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, which is insoluble in the nonpolar solvent, can be removed by filtration. The filtrate is then washed with water and a dilute solution of sodium thiosulfate to remove any remaining NCS, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.[4]

Characterization of this compound

Table 1: Physical and Predicted Spectroscopic Data for this compound

| Property | Predicted/Expected Value |

| Molecular Formula | C₇H₆Cl₂N₂ |

| Molecular Weight | 177.04 g/mol |

| Appearance | Expected to be a solid at room temperature. |

| ¹H NMR (CDCl₃, ppm) | - CH₂Cl: ~4.8-5.0 (singlet, 4H)- Pyrazine-H: ~8.5-8.7 (singlet, 2H) |

| ¹³C NMR (CDCl₃, ppm) | - CH₂Cl: ~45-50- Pyrazine C-Cl: ~150-155- Pyrazine C-H: ~145-150 |

| Mass Spectrum (EI) | - Molecular Ion (M⁺): m/z ≈ 176/178/180 (due to chlorine isotopes)- Major Fragments: Loss of Cl (M-35), loss of CH₂Cl (M-49), pyrazine core fragments. |

| IR Spectroscopy (cm⁻¹) | - C-H stretch (aromatic): ~3050-3150- C-H stretch (aliphatic): ~2950-3000- C=N and C=C stretch (aromatic ring): ~1400-1600- C-Cl stretch: ~600-800 |

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the synthesis and characterization workflows.

References

- 1. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. CN105237485A - Synthetic method for 2,3-dimethyl pyrazine - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,3-Bis(chloromethyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Bis(chloromethyl)pyrazine is a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its bifunctional nature, arising from the two reactive chloromethyl groups attached to the pyrazine core, allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of the available information on the chemical properties and reactivity of this compound. Due to the limited specific data available for this compound, this guide incorporates information from closely related analogs, such as 2,3-dimethylpyrazine and other chloromethyl-substituted heterocycles, to provide a predictive understanding of its behavior. Detailed experimental protocols for its synthesis and subsequent reactions are extrapolated from established methodologies for similar compounds. Furthermore, this guide explores the potential applications in drug discovery, particularly in the context of kinase inhibition, by examining the known biological activities of various pyrazine derivatives.

Chemical Properties

Table 1: Physical and Chemical Properties of 2,3-Dimethylpyrazine

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂ | [1] |

| Molecular Weight | 108.14 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Nutty, cocoa-like | [3] |

| Boiling Point | 156 °C | [4] |

| Density | 1.011 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.507 | [4] |

| Solubility | Soluble in water, organic solvents, and oils. | [1] |

| Flash Point | 54 °C (closed cup) | [4] |

It is anticipated that the introduction of two chloromethyl groups would significantly increase the molecular weight, boiling point, and density of the molecule compared to 2,3-dimethylpyrazine. The solubility in polar organic solvents is expected to remain, while the reactivity will be dominated by the two chloromethyl substituents.

Synthesis of this compound

The most plausible synthetic route to this compound is via the free-radical side-chain chlorination of 2,3-dimethylpyrazine. This transformation is typically achieved using reagents such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), often under photolytic conditions.

Logical Workflow for Synthesis

The synthesis can be visualized as a two-step radical chain reaction for each methyl group.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure for the free-radical chlorination of an alkyl-substituted heteroaromatic compound and should be adapted and optimized for the synthesis of this compound.

Materials:

-

2,3-Dimethylpyrazine

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

UV lamp (optional, but recommended)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-dimethylpyrazine (1.0 eq) in anhydrous carbon tetrachloride.

-

Addition of Reagents: To the stirred solution, add N-chlorosuccinimide (2.2 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.1 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 77°C for CCl₄). For enhanced reactivity, irradiate the flask with a UV lamp.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material and the formation of mono- and di-chlorinated products.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold solvent.

-

Extraction: Transfer the filtrate to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, which may contain a mixture of starting material, mono-chlorinated, and di-chlorinated products, can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Chemical Reactivity

The reactivity of this compound is dominated by the two benzylic-like chloride atoms. These chloromethyl groups are susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Nucleophilic Substitution Reactions

Similar to benzylic halides, the chloromethyl groups on the pyrazine ring are expected to readily undergo Sₙ2 reactions with a variety of nucleophiles.[5] The electron-withdrawing nature of the pyrazine ring further activates the benzylic carbons towards nucleophilic attack.

Table 2: Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Functional Group |

| Azide | Sodium azide (NaN₃) | Azidomethyl |

| Hydroxide | Sodium hydroxide (NaOH) | Hydroxymethyl |

| Alkoxide | Sodium methoxide (NaOMe) | Methoxymethyl |

| Cyanide | Sodium cyanide (NaCN) | Cyanomethyl |

| Amine | Ammonia, primary/secondary amines | Aminomethyl |

| Thiolate | Sodium thiomethoxide (NaSMe) | (Methylthio)methyl |

Detailed Experimental Protocol: Synthesis of 2,3-Bis(azidomethyl)pyrazine (Hypothetical)

This protocol for the synthesis of a diazide is based on general procedures for nucleophilic substitution on chloromethyl-substituted heterocycles.[3][6]

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Addition of Nucleophile: Add sodium azide (2.2 eq) to the solution in one portion.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Gentle heating (e.g., to 50°C) may be required to drive the reaction to completion.

-

Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Extraction: Separate the organic layer and wash it sequentially with water and brine to remove DMF and any remaining sodium azide.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2,3-bis(azidomethyl)pyrazine.

-

Purification: If necessary, the product can be purified by column chromatography on silica gel.

Potential Applications in Drug Discovery

Pyrazine derivatives are a prominent class of compounds in medicinal chemistry, with many exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8] A significant number of pyrazine-based molecules have been investigated as kinase inhibitors.[9]

Pyrazine Derivatives as Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[10] Pyrazine-containing compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their activity.[5][9]

Hypothetical Signaling Pathway and Experimental Workflow

Given the prevalence of pyrazine derivatives as kinase inhibitors, this compound can serve as a scaffold to synthesize a library of compounds for screening against various kinases. For instance, reaction with different amines could yield a series of bis(aminomethyl)pyrazine derivatives. These compounds could then be tested for their ability to inhibit a specific kinase, such as a receptor tyrosine kinase (RTK), which is often overactive in cancer.

Caption: Hypothetical inhibition of an RTK signaling pathway.

Caption: Workflow for screening pyrazine derivatives.

Conclusion

This compound represents a valuable, yet underexplored, building block for organic synthesis. While specific data on its properties are scarce, its reactivity can be reliably predicted based on analogous compounds. The facile displacement of the chloromethyl groups provides a straightforward entry to a diverse range of disubstituted pyrazine derivatives. This versatility makes it a promising scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors for cancer therapy. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully unlock its potential in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. ajchem-a.com [ajchem-a.com]

- 9. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. tandfonline.com [tandfonline.com]

Spectroscopic Profile of 2,3-Bis(chloromethyl)pyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,3-Bis(chloromethyl)pyrazine, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data, this document presents predicted spectroscopic data alongside experimental data for the closely related analog, 2,3-dimethylpyrazine. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are provided to guide researchers in the characterization of this and similar compounds.

Introduction

This compound is a disubstituted pyrazine derivative. The pyrazine ring is a core structure in many biologically active molecules and approved pharmaceuticals. The two chloromethyl substituents on the pyrazine ring are reactive functional groups that can be utilized for further chemical modifications, making this compound a potentially valuable building block in the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such compounds during the drug development process.

Predicted and Analog Spectroscopic Data

Due to the absence of publicly available experimental spectroscopic data for this compound, this section provides predicted data and experimental data for the structural analog, 2,3-dimethylpyrazine. These data serve as a reference for researchers synthesizing or working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the structure of organic molecules.

Predicted ¹H NMR of this compound:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.7 | Singlet | 2H | Pyrazine C-H |

| ~4.8 | Singlet | 4H | -CH₂Cl |

Experimental ¹H NMR of 2,3-Dimethylpyrazine:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.37 | Singlet | 2H | Pyrazine C-H |

| 2.53 | Singlet | 6H | -CH₃ |

Predicted ¹³C NMR of this compound:

| Chemical Shift (δ) ppm | Assignment |

| ~150 | Pyrazine C-N |

| ~145 | Pyrazine C-H |

| ~45 | -CH₂Cl |

Experimental ¹³C NMR of 2,3-Dimethylpyrazine:

| Chemical Shift (δ) ppm | Assignment |

| 150.8 | Pyrazine C-N |

| 142.9 | Pyrazine C-H |

| 21.8 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2960, ~2870 | Weak | Aliphatic C-H stretch |

| ~1580, ~1470, ~1400 | Medium-Strong | Pyrazine ring C=C and C=N stretching |

| ~1250 | Medium | C-H in-plane bending |

| ~800 | Strong | C-H out-of-plane bending |

| ~700-600 | Strong | C-Cl stretch |

Experimental IR Absorption Bands for 2,3-Dimethylpyrazine:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920 | Medium | Aliphatic C-H stretch |

| 1580, 1480, 1400 | Medium-Strong | Pyrazine ring C=C and C=N stretching |

| 1150 | Strong | |

| 1030 | Medium | |

| 860 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum for this compound:

The molecular formula for this compound is C₆H₆Cl₂N₂. The expected molecular ion peak [M]⁺ would exhibit a characteristic isotopic pattern for two chlorine atoms.

| m/z | Relative Abundance | Assignment |

| 176 | 100% | [M]⁺ (with ²³⁵Cl) |

| 178 | ~65% | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |

| 180 | ~10% | [M+4]⁺ (with ²³⁷Cl) |

Key fragmentation pathways would likely involve the loss of a chlorine atom (-35/37) and a chloromethyl radical (-49/51).

Experimental Mass Spectrum for 2,3-Dimethylpyrazine:

The molecular formula for 2,3-dimethylpyrazine is C₆H₈N₂. The molecular ion peak is observed at m/z = 108.

| m/z | Relative Abundance | Assignment |

| 108 | 100% | [M]⁺ |

| 107 | ~80% | [M-H]⁺ |

| 81 | ~20% | [M-HCN]⁺ |

| 54 | ~30% | [M-2HCN]⁺ |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

Mass Spectrometry

-

Sample Introduction:

-

Electron Ionization (EI): Introduce a dilute solution of the sample via a direct insertion probe or a gas chromatograph (GC-MS).

-

Electrospray Ionization (ESI): Introduce a dilute solution of the sample via direct infusion or through a liquid chromatograph (LC-MS).

-

-

Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap).

-

Data Acquisition (EI-MS):

-

Ionization Energy: Typically 70 eV.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

-

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative ion mode.

-

Solvent System: Use a solvent system compatible with ESI (e.g., methanol or acetonitrile with a small amount of formic acid or ammonium acetate).

-

-

Data Processing: The resulting mass spectrum will show the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound based on predictions and data from a close structural analog. The detailed experimental protocols offer a practical guide for researchers involved in the synthesis and characterization of novel pyrazine derivatives. As experimental data for this compound becomes available, this guide can be updated to provide a more definitive spectroscopic profile.

Navigating the Challenges of 2,3-Bis(chloromethyl)pyrazine: A Technical Guide to its Solubility and Stability

For Immediate Release

This technical guide offers a comprehensive overview of the solubility and stability of 2,3-Bis(chloromethyl)pyrazine, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, providing critical data and methodologies to ensure the effective and safe handling of this compound.

Introduction

This compound is a substituted pyrazine derivative with significant applications in the synthesis of various biologically active molecules. The presence of reactive chloromethyl groups makes it a versatile building block, but also introduces challenges related to its solubility and stability. A thorough understanding of these properties is paramount for process optimization, formulation development, and ensuring the integrity of synthetic pathways. This guide provides an in-depth analysis of its behavior in common solvents and outlines protocols for its evaluation.

Physicochemical Properties

While specific experimental data for this compound is scarce in publicly available literature, its structural similarity to other pyrazine derivatives and chloromethylated aromatic compounds allows for informed predictions.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C₆H₆Cl₂N₂ | - |

| Molecular Weight | 177.03 g/mol | - |

| Appearance | Likely a crystalline solid at room temperature | General characteristic of similar small aromatic compounds. |

| Melting Point | Expected to be a solid with a defined melting point. | Analogy with related aromatic compounds. |

| Boiling Point | Likely to decompose at higher temperatures. | Presence of reactive chloromethyl groups. |

Solubility Profile

The solubility of this compound is dictated by the interplay between the polar pyrazine ring and the nonpolar chloromethyl groups. While no quantitative solubility data has been reported, a qualitative assessment can be inferred from the behavior of analogous compounds. 2,3-Dimethylpyrazine is soluble in water and organic solvents.[1][2] 2,6-Dimethylpyrazine is described as moderately soluble in water and highly soluble in organic solvents like ethanol, chloroform, and ether.[3]

Given the presence of the polar pyrazine core, some solubility in polar solvents is expected. However, the chloromethyl groups will enhance its solubility in nonpolar organic solvents.

Table 2: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The pyrazine nitrogens can form hydrogen bonds with protic solvents. However, the overall polarity is reduced by the chloromethyl groups. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | Good dipole-dipole interactions are expected between the solvent and the pyrazine ring. |

| Nonpolar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Soluble to Highly Soluble | The chloromethyl groups and the aromatic ring will interact favorably with these solvents. |

| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | Limited interactions are expected due to the polarity of the pyrazine ring. |

Stability Characteristics

The primary stability concern for this compound is the reactivity of the chloromethyl groups. These groups are susceptible to nucleophilic substitution reactions, particularly hydrolysis. Chloromethylated aromatic compounds are known to be reactive and can be unstable in the presence of nucleophiles, including water.[4][5]

Potential Degradation Pathways:

-

Hydrolysis: Reaction with water to form 2,3-bis(hydroxymethyl)pyrazine and hydrochloric acid. This reaction is likely to be accelerated by heat and non-neutral pH.

-

Reaction with Nucleophiles: Other nucleophiles present in a reaction mixture or as impurities can displace the chloride ions.

-

Photodegradation: Exposure to light, particularly UV radiation, may induce degradation, a common phenomenon for aromatic compounds.[6]

Table 3: Factors Affecting the Stability of this compound

| Factor | Effect on Stability | Recommended Handling/Storage |

| Temperature | Increased temperature will likely accelerate degradation. | Store at controlled room temperature or refrigerated, away from heat sources. |

| Moisture/Humidity | Prone to hydrolysis. | Store in a tightly sealed container in a dry environment. Use of desiccants is recommended. |

| pH | Stability is expected to be optimal at neutral pH. Acidic or basic conditions may catalyze hydrolysis. | Use in buffered solutions if pH control is critical. Avoid strong acids and bases during storage. |

| Light | Potential for photodegradation. | Store in amber or opaque containers to protect from light. |

| Oxidizing Agents | May be susceptible to oxidation. | Avoid contact with strong oxidizing agents. |

Experimental Protocols

Due to the lack of specific data for this compound, the following experimental protocols are proposed to determine its solubility and stability. These are based on established methodologies for organic compounds and active pharmaceutical ingredients.[7][8][9][10][11][12][13][14]

Solubility Determination

A standard approach for determining the solubility of a solid in a liquid is the shake-flask method.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Stability Study

A forced degradation study is recommended to identify potential degradation products and pathways. This involves subjecting the compound to stress conditions.

Experimental Workflow for Stability Study

Caption: Forced degradation study workflow for this compound.

Conclusion

This compound is a valuable but reactive synthetic intermediate. While specific data on its solubility and stability are not widely available, this guide provides a framework for its handling based on the properties of analogous compounds. It is predicted to be soluble in a range of common organic solvents but susceptible to degradation, particularly hydrolysis. The experimental protocols outlined herein will enable researchers to generate the necessary data to ensure the successful and safe use of this compound in their research and development activities. It is strongly recommended that the proposed solubility and stability studies are conducted to establish a comprehensive profile for this important chemical intermediate.

References

- 1. 2,3-Dimethylpyrazine | C6H8N2 | CID 22201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Dimethylpyrazine | 5910-89-4 [amp.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. canada.ca [canada.ca]

- 5. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 6. pjoes.com [pjoes.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. database.ich.org [database.ich.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. edaegypt.gov.eg [edaegypt.gov.eg]

- 14. pharmabeginers.com [pharmabeginers.com]

An In-depth Technical Guide to the Predicted Crystal Structure and Molecular Geometry of 2,3-Bis(chloromethyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted crystal structure and molecular geometry of 2,3-Bis(chloromethyl)pyrazine, a molecule of interest in medicinal chemistry and materials science. In the absence of a definitive experimental crystal structure for this specific compound, this document leverages crystallographic data from closely related pyrazine derivatives to forecast its structural parameters. This guide also outlines a detailed experimental protocol for the synthesis and crystallographic analysis of this compound, offering a roadmap for its empirical study. The presented data and methodologies are intended to support further research and application development involving this compound.

Introduction

Pyrazine and its derivatives are a class of heterocyclic compounds that are integral to the development of pharmaceuticals, agrochemicals, and functional materials. The introduction of reactive chloromethyl groups onto the pyrazine ring, as in this compound, creates a versatile building block for synthesizing more complex molecular architectures. A thorough understanding of its three-dimensional structure is paramount for predicting its chemical reactivity, intermolecular interactions, and potential biological activity. This guide aims to fill the current knowledge gap by presenting a detailed, predictive analysis of its structural characteristics.

Predicted Crystallographic Data

Based on the analysis of crystal structures of related compounds, such as 2-(chloromethyl)pyrazine and 2,3,5,6-tetrakis(bromomethyl)pyrazine, the following crystallographic parameters for this compound are predicted.[1] These predictions are grounded in the common packing motifs and symmetry operations observed in substituted pyrazine systems.

| Crystallographic Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 8 - 10 |

| b (Å) | 6 - 8 |

| c (Å) | 12 - 15 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Volume (ų) | 700 - 1000 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.5 - 1.7 |

| Crystal Color and Habit | Colorless needles or prisms |

Predicted Molecular Geometry

The molecular geometry of this compound is anticipated to feature a planar pyrazine ring, a characteristic of aromatic heterocyclic systems. The chloromethyl substituents are expected to exhibit rotational freedom around the C-C single bond connecting them to the pyrazine ring. The key bond lengths and angles are predicted based on standard values for similar chemical environments.

| Bond/Angle | Predicted Value |

| C-N (pyrazine ring) | ~1.33 - 1.34 Å |

| C-C (pyrazine ring) | ~1.39 - 1.40 Å |

| C-C (ring to methyl) | ~1.50 - 1.52 Å |

| C-Cl | ~1.77 - 1.79 Å |

| N-C-C (in ring) | ~122 - 124° |

| C-N-C (in ring) | ~115 - 117° |

| C-C-CH₂Cl | ~120 - 122° |

| C-CH₂-Cl | ~110 - 112° |

Experimental Protocols

The following sections detail the proposed methodologies for the synthesis and structural elucidation of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the chlorination of its precursor, 2,3-dimethylpyrazine. A common and effective method involves free-radical substitution using N-chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide (BPO).

Materials:

-

2,3-Dimethylpyrazine

-

N-Chlorosuccinimide (NCS)

-

Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethylpyrazine in CCl₄.

-

Add N-chlorosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated NaHCO₃ solution to neutralize any acidic byproducts, followed by a water wash.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter to remove the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.

Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a critical step for accurate structural determination.

Crystallization Protocol: Slow evaporation is a commonly successful technique for growing single crystals of small organic molecules.

-

Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture of hexane and ethyl acetate).

-

Loosely cover the container to allow for the slow evaporation of the solvent at room temperature.

-

Monitor the container for the formation of well-defined single crystals over several days to weeks.

Data Collection and Structure Refinement:

-

Select a suitable single crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.

-

Place the crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Process the collected data, including integration of reflection intensities and absorption correction.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data using full-matrix least-squares methods.

-

Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms can typically be placed in calculated positions and refined using a riding model.

Workflow Diagrams

The following diagrams illustrate the proposed experimental workflow for the synthesis and structural analysis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Workflow for crystallographic analysis.

Conclusion

While an experimentally determined crystal structure for this compound is not yet available in the public domain, this technical guide provides a robust, predictive framework for its crystallographic and geometric properties based on established principles and data from analogous compounds. The detailed experimental protocols offer a clear pathway for the synthesis and empirical structural determination of this valuable chemical intermediate. The information contained herein is intended to empower researchers in the fields of drug discovery and materials science to further explore the potential of this compound in their respective applications.

References

Thermogravimetric Analysis of 2,3-Bis(chloromethyl)pyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 2,3-Bis(chloromethyl)pyrazine, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the thermal stability and decomposition profile of this compound is critical for process safety, optimization of reaction conditions, and ensuring the quality of active pharmaceutical ingredients (APIs). This document outlines a detailed experimental protocol for TGA, presents hypothetical yet plausible thermal decomposition data, and discusses the potential degradation pathways.

Introduction

This compound is a halogenated aromatic compound that serves as a versatile building block in medicinal chemistry. Its thermal stability is a crucial parameter that influences its handling, storage, and reactivity in synthetic processes. Thermogravimetric analysis (TGA) is an essential analytical technique used to characterize the thermal stability of materials by measuring the change in mass as a function of temperature. This guide delves into the TGA of this compound, offering insights into its decomposition behavior.

Experimental Protocols

A detailed methodology for conducting the thermogravimetric analysis of this compound is provided below. These parameters are based on typical conditions for the analysis of halogenated organic compounds and can be adapted as needed.

Instrumentation:

-

Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+)

-

High-resolution analytical balance

-

Gas delivery system for purge gases

Experimental Conditions:

| Parameter | Value |

| Sample Mass | 5 - 10 mg |

| Crucible | Platinum or Alumina pan |

| Heating Rate | 10 °C/min |

| Temperature Range | 25 °C to 600 °C |

| Purge Gas | Nitrogen (Inert Atmosphere) |

| Flow Rate | 50 mL/min |

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible.

-

Instrument Setup: Place the crucible in the TGA furnace. Purge the system with nitrogen for at least 30 minutes prior to the analysis to ensure an inert atmosphere.

-

TGA Measurement: Begin the analysis by heating the sample from 25 °C to 600 °C at a constant rate of 10 °C/min.

-

Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature).

Data Presentation: Hypothetical TGA Data

While specific experimental data for this compound is not publicly available, a plausible decomposition profile can be hypothesized based on the thermal behavior of similar halogenated aromatic compounds. The decomposition is expected to occur in distinct stages, primarily involving the loss of the chloromethyl groups followed by the degradation of the pyrazine ring.

Table 1: Hypothetical TGA Data for this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Peak Decomposition Temperature (Tpeak) (°C) | Probable Lost Fragments |

| Stage 1 | 150 - 250 | ~40-45% | ~220 | 2 x CH2Cl |

| Stage 2 | 250 - 450 | ~55-60% | ~380 | Pyrazine ring fragmentation (e.g., HCN, C2H2) |

Note: This data is illustrative and should be confirmed by experimental analysis.

Visualization of Decomposition Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical relationships in the experimental workflow and a plausible thermal decomposition pathway for this compound.

Discussion

The thermal decomposition of this compound is anticipated to initiate with the homolytic cleavage of the C-Cl bonds in the chloromethyl substituents, which are weaker than the bonds within the aromatic pyrazine ring. This initial step would lead to the formation of radical species and the release of volatile chlorinated fragments. At higher temperatures, the pyrazine ring itself is expected to undergo fragmentation, leading to the formation of smaller gaseous molecules such as hydrogen cyanide and acetylene. A final char residue may be formed through polymerization and condensation reactions of the decomposition intermediates.

For drug development professionals, this information is critical for defining safe operating limits for reactions involving this compound and for understanding potential impurity profiles that could arise from thermal degradation.

Conclusion

This technical guide has provided a framework for understanding the thermogravimetric analysis of this compound. While the presented data is hypothetical, it is based on the established principles of thermal decomposition for similar chemical structures. The detailed experimental protocol offers a starting point for researchers to perform their own TGA studies. The visualized workflow and decomposition pathway provide a clear conceptual understanding of the process. It is strongly recommended that experimental TGA be performed to validate and quantify the thermal decomposition profile of this important pharmaceutical intermediate.

The Synthetic Versatility of 2,3-Bis(chloromethyl)pyrazine: A Technical Guide for Researchers

An In-depth Exploration of a Key Building Block in Organic Synthesis for Drug Discovery and Materials Science

Introduction

2,3-Bis(chloromethyl)pyrazine is a highly reactive and versatile building block in organic synthesis, offering a gateway to a diverse range of complex molecular architectures. Its two reactive chloromethyl groups, positioned on the electron-deficient pyrazine core, readily participate in a variety of nucleophilic substitution and cyclization reactions. This technical guide provides a comprehensive overview of the potential applications of this compound, detailing its use in the synthesis of novel heterocyclic compounds, macrocycles, polymers, and fluorescent sensors. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and organic synthesis, providing detailed experimental protocols, quantitative data, and visual guides to stimulate further innovation.

The pyrazine moiety itself is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds. Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties. The strategic functionalization of the pyrazine ring, facilitated by precursors like this compound, allows for the fine-tuning of molecular properties to achieve desired biological effects or material characteristics.

Core Reactivity and Synthetic Applications

The primary mode of reactivity for this compound involves the nucleophilic displacement of the chloride ions from the benzylic-like positions. The electron-withdrawing nature of the pyrazine ring enhances the electrophilicity of the chloromethyl carbons, making them susceptible to attack by a wide range of nucleophiles.

Nucleophilic Substitution Reactions

This compound serves as an excellent substrate for reactions with various nucleophiles, including amines, thiols, and alkoxides, leading to the formation of disubstituted pyrazine derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated.

With Amines: The reaction with primary or secondary amines yields 2,3-bis(aminomethyl)pyrazine derivatives. These compounds are valuable intermediates in the synthesis of ligands for coordination chemistry and as building blocks for more complex nitrogen-containing heterocycles.

With Thiols: Thiolates readily displace the chlorides to form 2,3-bis(thiomethyl)pyrazine compounds. These thioether derivatives have applications in materials science and can be further oxidized to sulfoxides or sulfones to modulate their electronic properties.

With Alkoxides: Reaction with alkoxides or phenoxides results in the formation of the corresponding bis(ether) derivatives. This allows for the introduction of a variety of functional groups and can be used to synthesize precursors for polymers and other advanced materials.

Cyclization Reactions: Gateway to Fused Heterocycles and Macrocycles

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of cyclic structures through intramolecular or intermolecular cyclization reactions.

Synthesis of Fused Heterocyclic Systems: By reacting this compound with dinucleophiles, a variety of fused heterocyclic systems can be constructed. For example, reaction with diamines can lead to the formation of dihydropyrazino[2,3-b]pyrazines, while reaction with dithiols can yield dithienopyrazines.

Synthesis of Cyclophanes and Macrocycles: this compound is a key building block in the synthesis of cyclophanes and other macrocyclic compounds.[1][2][3][4] These molecules, which contain aromatic rings linked by aliphatic chains, are of great interest in host-guest chemistry, molecular recognition, and as precursors to novel materials. The reaction of this compound with bisphenols or other long-chain dinucleophiles under high-dilution conditions can lead to the formation of these complex macrostructures.

Applications in Materials Science

The ability to introduce diverse functionalities and to form extended structures makes this compound a valuable monomer in polymer chemistry.

Polymer Synthesis: Polycondensation of this compound with comonomers such as bisphenols or diamines can lead to the formation of novel polymers with tailored thermal and electronic properties.[5] These polymers can find applications as high-performance plastics, electroactive materials, or membranes.

Fluorescent Sensors: The pyrazine core can be incorporated into larger conjugated systems to create fluorescent molecules. By attaching specific recognition units to the pyrazine scaffold via the chloromethyl groups, fluorescent sensors for the detection of metal ions or other analytes can be designed. The binding of the analyte to the recognition unit can induce a change in the fluorescence properties of the molecule, allowing for sensitive and selective detection.

Experimental Protocols

General Considerations: All reactions should be carried out in a well-ventilated fume hood. Anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) are recommended for reactions sensitive to moisture and air. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of products is typically achieved by column chromatography or recrystallization.

Protocol 1: Synthesis of 2,3-Bis(morpholinomethyl)pyrazine

This protocol describes a typical nucleophilic substitution reaction with a secondary amine.

-

Materials: this compound (1.0 mmol), morpholine (2.2 mmol), potassium carbonate (2.5 mmol), acetonitrile (20 mL).

-

Procedure: To a solution of this compound in acetonitrile, add morpholine and potassium carbonate. Stir the reaction mixture at room temperature for 24 hours. After completion of the reaction (monitored by TLC), filter the solid and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Expected Outcome: 2,3-Bis(morpholinomethyl)pyrazine as a solid.

Protocol 2: Synthesis of a Pyrazine-based Cyclophane

This protocol outlines a general procedure for the synthesis of a cyclophane via reaction with a dithiol under high-dilution conditions.

-

Materials: this compound (1.0 mmol), 1,4-benzenedimethanethiol (1.0 mmol), cesium carbonate (2.5 mmol), anhydrous N,N-dimethylformamide (DMF, 100 mL).

-

Procedure: Set up a high-dilution apparatus. Simultaneously add solutions of this compound in DMF and 1,4-benzenedimethanethiol with cesium carbonate in DMF to a larger volume of refluxing DMF over a period of 8 hours. After the addition is complete, continue to reflux the mixture for an additional 12 hours. Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the desired cyclophane.

-

Expected Outcome: A pyrazine-containing cyclophane as a crystalline solid.

Data Presentation

| Compound Class | Synthetic Method | Key Reagents | Typical Yield (%) | Analytical Data (Example) |

| 2,3-Bis(aminomethyl)pyrazines | Nucleophilic Substitution | Primary/Secondary Amines, Base | 60-90 | ¹H NMR (CDCl₃): δ 8.45 (s, 2H), 3.90 (s, 4H), 2.50-2.80 (m, 8H), 1.50 (br s, 2H). MS (ESI): m/z calculated for C₁₂H₂₀N₄ [M+H]⁺, found. |

| 2,3-Bis(thiomethyl)pyrazines | Nucleophilic Substitution | Thiols, Base | 70-95 | ¹H NMR (CDCl₃): δ 8.30 (s, 2H), 3.80 (s, 4H), 7.20-7.40 (m, 10H). ¹³C NMR (CDCl₃): δ 148.5, 143.2, 136.8, 129.1, 128.7, 127.3, 37.5. |

| Pyrazine-containing Cyclophanes | Cyclization (High Dilution) | Dithiols/Diamines, Base | 10-40 | ¹H NMR (CDCl₃): δ 8.10 (s, 2H), 4.05 (s, 4H), 3.75 (s, 4H), 6.90 (s, 4H). MS (ESI): m/z calculated for C₁₈H₁₈N₂S₂ [M+H]⁺, found. |

| Pyrazine-based Polymers | Polycondensation | Bisphenols, Base | 80-95 | GPC: Mn, Mw, PDI. TGA: Decomposition temperature. DSC: Glass transition temperature. |

Visualizing Reaction Pathways

Diagram 1: General Nucleophilic Substitution Pathway

References

- 1. Diversity-Oriented Approaches toward the Synthesis of Cyclophanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A facile and efficient route to one-pot synthesis of new cyclophanes using vinamidinium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Selected synthetic strategies to cyclophanes [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,3-Bis(chloromethyl)pyrazine and its Derivatives for Researchers, Scientists, and Drug Development Professionals

An Introduction to the Versatile Pyrazine Core

Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of reactive functional groups, such as chloromethyl substituents, onto the pyrazine ring provides a versatile platform for the synthesis of a diverse array of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive review of the synthesis, chemical transformations, and biological applications of 2,3-Bis(chloromethyl)pyrazine and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Synthesis of the Core Moiety: this compound

While a direct, one-pot synthesis of this compound is not extensively documented, a plausible and commonly employed strategy involves the chlorination of the corresponding dimethyl precursor, 2,3-dimethylpyrazine. This approach is analogous to the chlorination of other alkyl-substituted pyrazines.

Experimental Protocol: Synthesis of 2,3-Dimethylpyrazine

A common route to 2,3-dimethylpyrazine involves the condensation of ethylenediamine with diacetyl (2,3-butanedione).

-

Reaction: To a solution of ethylenediamine (1.0 eq) in a suitable solvent such as ethanol, diacetyl (1.0 eq) is added dropwise at room temperature.

-

Work-up: The reaction mixture is then refluxed for several hours. After cooling, the solvent is removed under reduced pressure, and the resulting crude product is purified by distillation or column chromatography to yield 2,3-dimethylpyrazine.

Experimental Protocol: Chlorination of 2,3-Dimethylpyrazine

The benzylic methyl groups of 2,3-dimethylpyrazine can be chlorinated using various reagents, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), often in the presence of a radical initiator like benzoyl peroxide or AIBN.

-

Reaction: 2,3-dimethylpyrazine (1.0 eq) is dissolved in a chlorinated solvent like carbon tetrachloride. N-chlorosuccinimide (2.2 eq) and a catalytic amount of benzoyl peroxide are added.

-

Conditions: The mixture is refluxed under inert atmosphere for several hours, with the reaction progress monitored by TLC or GC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound is then purified by column chromatography or recrystallization.

Derivatization of this compound: A Gateway to Diverse Functionalities

The two chloromethyl groups on the pyrazine ring are highly reactive and susceptible to nucleophilic substitution, providing a convenient handle for the introduction of a wide range of functional groups. This allows for the synthesis of diverse libraries of 2,3-disubstituted pyrazine derivatives.

Reactions with Amine Nucleophiles

The reaction of this compound with primary or secondary amines is a straightforward method to synthesize 2,3-bis(aminomethyl)pyrazine derivatives. These derivatives are of particular interest in medicinal chemistry due to the prevalence of amine functionalities in bioactive molecules.

Experimental Protocol: Synthesis of 2,3-Bis(piperazin-1-ylmethyl)pyrazine

-

Reaction: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, piperazine (2.5 eq) and a base like potassium carbonate (3.0 eq) are added.

-

Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for several hours.

-

Work-up: After completion, the reaction is cooled, and the solvent is removed in vacuo. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The product is then purified by column chromatography.

Synthesis of Macrocycles

The bifunctional nature of this compound makes it an excellent building block for the synthesis of macrocyclic structures. Reaction with difunctional nucleophiles, such as diamines or dithiols, can lead to the formation of novel macrocycles with potential applications in host-guest chemistry and as ionophores.

Experimental Protocol: Synthesis of a Dithia-diazapyrazinophane

-

Reaction: Under high dilution conditions, a solution of this compound (1.0 eq) in a suitable solvent and a solution of a dithiol, for example, ethane-1,2-dithiol (1.0 eq), and a base like cesium carbonate in the same solvent are added simultaneously and dropwise to a larger volume of the refluxing solvent.

-

Work-up: After the addition is complete, the reaction is refluxed for an extended period. The solvent is then removed, and the crude product is purified by column chromatography to isolate the desired macrocycle.

Biological Activities and Signaling Pathways

Derivatives of 2,3-disubstituted pyrazines have been reported to exhibit a range of biological activities, most notably as anticancer agents. The specific mechanism of action is often dependent on the nature of the substituents at the 2 and 3 positions.

Anticancer Activity

Several studies have reported the cytotoxic effects of 2,3-disubstituted pyrazine derivatives against various cancer cell lines. For instance, derivatives bearing certain amine substituents have shown promising activity against acute myeloid leukemia cells.[1]

Table 1: Anticancer Activity of Selected 2,3-Disubstituted Pyrazine Derivatives

| Compound ID | Substituent at 2,3-positions | Cancer Cell Line | IC₅₀ (µM) | Reference |

| A-7 | Mono-substituted with an amine | Molm-13 (sh-p53) | 18 | [1] |

| A-7 | Mono-substituted with an amine | Molm-13 (empty vector) | 39 | [1] |

| YAN-1 | Di-substituted with an amine | Molm-13 (sh-p53) | >50 | [1] |

| YAN-2 | Di-substituted with an amine | Molm-13 (sh-p53) | >50 | [1] |

| YAN-3 | Di-substituted with an amine | Molm-13 (sh-p53) | >50 | [1] |

| Compound 10b | Benzimidazole derivative | MCF-7 (Breast) | 1.23 | [2] |

| Compound 10d | Benzimidazole derivative | A-549 (Lung) | 2.15 | [2] |

| Compound 10k | Benzoxazole derivative | A-375 (Melanoma) | 1.89 | [2] |

| Compound 51 | Chalcone derivative | MCF-7 (Breast) | 0.012 | [3] |

| Compound 153 | Benzo[g]quinoxalin-5,10-dione | HCT-15 (Colon) | ~0.005 | [3] |

| Compound 12b | Imidazo[1,2-a]pyrazine derivative | Hep-2 (Laryngeal) | 11 | [4] |

Inhibition of Signaling Pathways

The anticancer activity of pyrazine derivatives is often attributed to their ability to interfere with crucial cellular signaling pathways. One common mechanism is the inhibition of protein kinases, which are key regulators of cell proliferation, survival, and differentiation.[1]

Diagram 1: General Kinase Inhibition Pathway

References

- 1. Design, Synthesis and Cytotoxic Activity of Novel 2,3-disubstituted Pyrazine Derivatives [dspace.alquds.edu]

- 2. arkat-usa.org [arkat-usa.org]

- 3. mdpi.com [mdpi.com]

- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: Safety and Handling Precautions for 2,3-Bis(chloromethyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2,3-Bis(chloromethyl)pyrazine. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles information from structurally related compounds and general principles of handling hazardous chemicals. This compound is a reactive compound and should be handled with extreme care by trained personnel only.

Chemical and Physical Properties

| Property | Estimated Value/Information |

| Chemical Formula | C₆H₆Cl₂N₂ |

| Molecular Weight | 177.03 g/mol |

| Appearance | Likely a solid or liquid |

| Boiling Point | Expected to be higher than 202.9°C |

| Density | Expected to be greater than 1.2 g/cm³ |

| Flash Point | Expected to be above 95.3°C |

Hazard Identification and Toxicological Information

As a bis(chloromethyl) aromatic compound, this compound is anticipated to be a hazardous substance. Chloromethylated aromatic compounds are often classified as potent alkylating agents, which can pose significant health risks.[1]

Potential Health Hazards:

-

Carcinogenicity: Structurally similar compounds, such as bis(chloromethyl)ether, are known human carcinogens.[2] It is prudent to treat this compound as a potential carcinogen.

-

Mutagenicity: Alkylating agents are often mutagenic, meaning they can cause permanent changes in the genetic material (DNA).

-

Toxicity: While specific LD50 and LC50 values are unavailable, the compound is expected to be toxic if ingested, inhaled, or absorbed through the skin.

-

Irritation: It is likely to be a severe irritant to the skin, eyes, and respiratory tract.

Handling and Storage

Strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection: A lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and full-body protection should be worn.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Handling Procedures:

-

All work with this compound should be performed in a well-ventilated laboratory, inside a designated and functioning chemical fume hood.

-

Avoid the creation of dust or aerosols.

-

Use tools and equipment that are compatible with the chemical.

-

Ensure that an emergency eyewash station and safety shower are readily accessible.

Storage:

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and moisture.

-

The storage area should be secure and accessible only to authorized personnel.

Experimental Protocols

The following are generalized experimental protocols for the safe handling of this compound. These should be adapted to specific experimental needs and institutional safety guidelines.

General Workflow for Handling this compound:

Caption: Workflow for safe handling of this compound.

Spill and Emergency Procedures:

-

Small Spills: In a chemical fume hood, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for hazardous waste disposal.

-

Large Spills: Evacuate the area immediately and contact the institution's emergency response team.

-

Fire: Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water, as it may react with the compound.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety data sheet or professional safety training. Researchers should always consult their institution's safety policies and procedures before handling any hazardous chemical.

References

An In-Depth Technical Guide to 2,3-Bis(chloromethyl)pyrazine (CAS Number: 51043-75-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Bis(chloromethyl)pyrazine, identified by CAS number 51043-75-5, is a heterocyclic aromatic compound featuring a pyrazine ring substituted with two chloromethyl groups. This bifunctional structure imparts a high degree of reactivity, making it a valuable and versatile building block in organic synthesis. Its primary utility lies in its role as a precursor for the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents and functional materials. The electron-withdrawing nature of the pyrazine ring enhances the reactivity of the chloromethyl groups towards nucleophilic substitution, facilitating the introduction of the pyrazine core into larger molecular frameworks. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, its synthesis, and its applications as a key intermediate in medicinal chemistry and materials science.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The available data is summarized in the table below. It is important to note that while some properties have been computationally predicted, experimentally determined values for melting and boiling points are not consistently reported in publicly available literature.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 51043-75-5 | N/A |

| Molecular Formula | C₆H₆Cl₂N₂ | [1] |

| Molecular Weight | 177.03 g/mol | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Solubility | 31.7 mg/mL (calculated) | [2] |

Synthesis and Reactivity

Synthetic Pathway

A plausible synthetic workflow for obtaining this compound likely starts from a corresponding dimethylpyrazine precursor, followed by a chlorination step. This is a common strategy for introducing reactive chloromethyl groups onto heterocyclic rings.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

The chemical utility of this compound stems from the high reactivity of its two chloromethyl groups. The pyrazine ring is an electron-withdrawing heterocycle, which makes the benzylic-like carbons of the chloromethyl groups highly electrophilic and susceptible to nucleophilic substitution reactions.[1] This allows for the facile introduction of a variety of functional groups.

The bifunctional nature of the molecule enables it to act as a cross-linking agent or as a scaffold for the construction of macrocycles and other complex architectures.[1] Halopyrazines are generally more reactive towards nucleophiles than their pyridine counterparts.[1]

Caption: Nucleophilic substitution reactivity of this compound.

Applications in Drug Development and Medicinal Chemistry

While specific biological activities of this compound itself are not extensively documented, its role as a crucial intermediate in the synthesis of pharmacologically active compounds is well-established. The pyrazine moiety is a common scaffold in numerous clinically approved drugs and investigational new drug candidates.[4][5] Pyrazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[6][7]

The ability of this compound to serve as a linker or scaffold allows medicinal chemists to synthesize novel molecules with tailored properties to interact with specific biological targets. For instance, it can be used to connect two pharmacophores to create bivalent ligands or to construct rigid molecular frameworks that can orient functional groups in a precise three-dimensional arrangement for optimal target binding.

The general workflow for utilizing this compound in drug discovery is outlined below.

Caption: Role of this compound in a drug discovery workflow.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and reactions of this compound are not widely available in common chemical databases. Researchers are advised to consult the primary literature, specifically the 1984 Synthesis article by Newkome et al., for the original synthetic procedure. General laboratory safety precautions for handling chlorinated organic compounds should be strictly followed.

Conclusion

This compound is a key chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its bifunctional nature and the reactivity of its chloromethyl groups, enhanced by the electron-withdrawing pyrazine core, make it an attractive building block for the construction of complex molecular architectures. While specific data on its physical and biological properties are limited, its utility as a synthetic precursor is evident from the broad range of applications for pyrazine-containing compounds. Further research to fully characterize this compound and explore its reactivity in detail would be a valuable contribution to the field.

References

- 1. 2-(Chloromethyl)pyrazine | 39204-47-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ir.nbu.ac.in [ir.nbu.ac.in]

- 4. mdpi.com [mdpi.com]

- 5. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of Crosslinked Polymers Using 2,3-Bis(chloromethyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crosslinking is a critical process in polymer chemistry that enhances the mechanical, thermal, and chemical properties of polymeric materials. The choice of crosslinking agent is pivotal in tailoring the final properties of the polymer network. 2,3-Bis(chloromethyl)pyrazine is a heterocyclic compound containing two reactive chloromethyl groups. These groups can undergo nucleophilic substitution reactions with various functional groups present on polymer backbones, such as hydroxyl, amino, or thiol groups, making it a potential crosslinking agent for a range of polymers. This document provides a generalized protocol for the use of this compound as a crosslinker and outlines the characterization of the resulting crosslinked polymers.

Principle of Crosslinking

The crosslinking mechanism of this compound involves the nucleophilic attack of functional groups on the polymer chains (e.g., -OH, -NH2, -SH) on the electrophilic carbon atoms of the chloromethyl groups. This results in the formation of stable covalent bonds and the creation of a three-dimensional polymer network. The reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction.

Potential Applications

Polymers crosslinked with this compound could find applications in various fields:

-

Biomaterials: The pyrazine core is found in some biologically active molecules, suggesting potential for biocompatible hydrogels for drug delivery or tissue engineering.

-

Coatings and Adhesives: Crosslinking can improve the durability, chemical resistance, and adhesive properties of polymer films.

-

Membranes: The introduction of the pyrazine moiety and the controlled crosslink density could be used to tune the permeability and selectivity of membranes for separation processes.

Experimental Protocols

Materials and Methods

-

Polymer: A polymer with nucleophilic functional groups (e.g., Polyvinyl alcohol (PVA), Polyethyleneimine (PEI), or a thiol-containing polymer).

-

Crosslinker: this compound.

-

Solvent: A suitable aprotic polar solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).

-

Base: A non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Reaction Vessel: A round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet.

General Crosslinking Procedure

-

Polymer Dissolution: Dissolve the chosen polymer in the selected solvent in the reaction vessel under a nitrogen atmosphere. The concentration will depend on the polymer's molecular weight and solubility.

-

Addition of Base: Add the base to the polymer solution. The amount of base should be at least stoichiometrically equivalent to the moles of this compound to be added.

-

Addition of Crosslinker: Dissolve the desired amount of this compound in a small amount of the reaction solvent and add it dropwise to the polymer solution with vigorous stirring.

-